molecular formula C13H13N5O B14216393 N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide CAS No. 821004-31-3

N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B14216393
CAS No.: 821004-31-3
M. Wt: 255.28 g/mol
InChI Key: FRTGVLPYBZMRQI-UHFFFAOYSA-N
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Description

N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound that belongs to the class of pyrazolopyrazoles. This compound is characterized by its unique structure, which includes a benzyl group attached to a dihydropyrazolo[3,4-c]pyrazole core, and an acetamide functional group. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of a benzyl-substituted hydrazine with an α,β-unsaturated ketone, followed by cyclization to form the pyrazolo[3,4-c]pyrazole ring system

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.

    Pyrazolothiazoles: These compounds have a thiazole ring fused to the pyrazole core and exhibit different pharmacological properties.

    Pyrazolopyridines: These compounds are structurally similar but have a pyridine ring instead of a pyrazole ring.

Uniqueness

N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups

Properties

CAS No.

821004-31-3

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

N-(6-benzyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C13H13N5O/c1-9(19)15-12-11-7-14-18(13(11)17-16-12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,15,16,17,19)

InChI Key

FRTGVLPYBZMRQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=NN(C2=NN1)CC3=CC=CC=C3

Origin of Product

United States

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